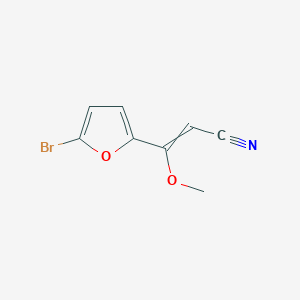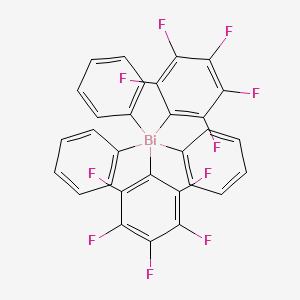
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of pentafluorophenyl and triphenyl groups attached to a central bismuth atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with pentafluorophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The pentafluorophenyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of functionalized bismuth compounds.
科学研究应用
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a strong Lewis acid.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into the use of bismuth compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including materials science and electronics.
作用机制
The mechanism by which bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane exerts its effects is primarily through its role as a Lewis acid. The bismuth center can accept electron pairs from other molecules, facilitating various chemical reactions. The pentafluorophenyl and triphenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects and steric protection.
相似化合物的比较
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, this compound is used in similar applications, particularly in catalysis and organic synthesis.
Bis(pentafluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other reactions requiring high reactivity.
Triphenylbismuth: A precursor to bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane, used in various organic transformations.
Uniqueness
This compound is unique due to the combination of pentafluorophenyl and triphenyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring a strong yet stable Lewis acid.
属性
CAS 编号 |
111210-36-7 |
|---|---|
分子式 |
C30H15BiF10 |
分子量 |
774.4 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentafluorophenyl)-triphenylbismuth |
InChI |
InChI=1S/2C6F5.3C6H5.Bi/c2*7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;;3*1-5H; |
InChI 键 |
KRGOTGAUVHEMRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)

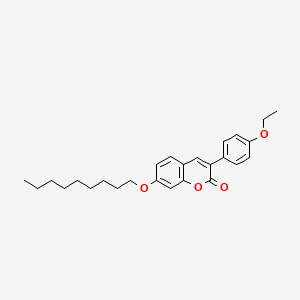
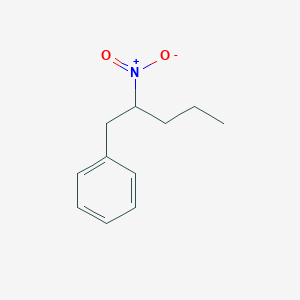
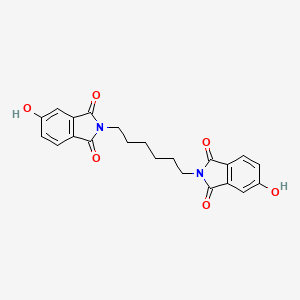
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
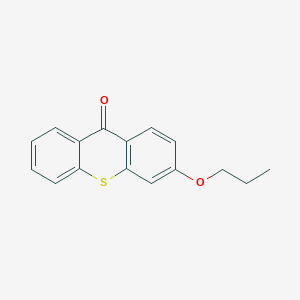
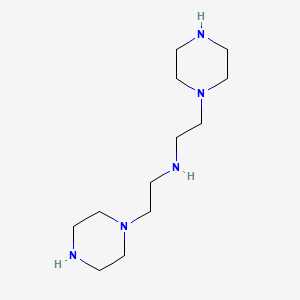



![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

